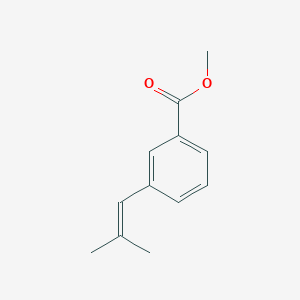

Methyl 3-(2-methyl-1-propenyl)benzoate

Description

Methyl 3-(2-methyl-1-propenyl)benzoate is a benzoate ester derivative featuring a 2-methyl-1-propenyl substituent at the meta position of the aromatic ring. Its molecular structure combines the ester functionality of methyl benzoate with the unsaturated propenyl side chain, which introduces steric and electronic effects that influence reactivity and applications. The compound is likely synthesized via esterification of 3-(2-methyl-1-propenyl)benzoic acid or through Friedel-Crafts alkylation of methyl benzoate derivatives. Its applications may include serving as an intermediate in organic synthesis, particularly in reactions requiring regioselective functionalization .

Properties

IUPAC Name |

methyl 3-(2-methylprop-1-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)7-10-5-4-6-11(8-10)12(13)14-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDSBOXCQXPZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2-methyl-1-propenyl)benzoate, also known as methyl eugenol, is a compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(2-methyl-1-propenyl)benzoate is an aromatic ester derived from eugenol. Its chemical formula is , and it features a methoxy group attached to a benzene ring, which is further substituted with a propenyl group. The structure can be represented as follows:

Antimicrobial Properties

Research has shown that methyl eugenol exhibits significant antimicrobial activity against various pathogens. For instance, studies indicate its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis .

Antioxidant Activity

Methyl eugenol has been evaluated for its antioxidant properties. In vitro studies demonstrated that it scavenges free radicals effectively, suggesting potential applications in food preservation and as a dietary supplement . The antioxidant activity was quantified through various assays, including DPPH and ABTS methods, showing a strong correlation between concentration and scavenging ability.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that methyl eugenol can inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in managing inflammatory diseases .

Potential Carcinogenicity

Despite its beneficial effects, there are concerns regarding the safety of methyl eugenol. Studies have indicated that it may possess mutagenic properties under certain conditions. For example, it has been classified as a potential carcinogen in some animal studies, prompting further investigation into its long-term effects on human health .

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of methyl eugenol against various microbial strains. The results showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against E. coli and 0.25 mg/mL against S. aureus.

- Antioxidant Capacity : In a comparative analysis with standard antioxidants like butylated hydroxytoluene (BHT), methyl eugenol demonstrated comparable scavenging activity at concentrations ranging from 0.01 to 0.1 mg/mL, with an IC50 value of approximately 0.05 mg/mL .

- Inflammatory Response : In vitro experiments revealed that methyl eugenol reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by over 30%, indicating significant anti-inflammatory potential .

Summary Table of Biological Activities

Scientific Research Applications

Applications in Fragrance and Flavor Industries

Fragrance Composition:

- Methyl isoeugenol is widely used in the formulation of perfumes due to its pleasant scent profile. It is often incorporated into floral and spicy fragrances.

- Usage Concentration: Typically used at concentrations ranging from 0.1% to 5% in perfume formulations.

Flavoring Agent:

- In the food industry, it serves as a flavoring agent in products such as beverages, candies, and baked goods.

- Regulatory Status: Approved by various food safety authorities for use in food products, although its usage is regulated due to potential allergenic effects.

Medicinal Chemistry Applications

Methyl 3-(2-methyl-1-propenyl)benzoate has garnered attention in medicinal chemistry for its potential therapeutic properties:

Antimicrobial Activity:

- Studies have shown that methyl isoeugenol exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for use in natural preservatives.

Analgesic Properties:

- Research indicates that derivatives of methyl isoeugenol may possess analgesic effects similar to those of ibuprofen, suggesting potential applications in pain relief formulations .

Environmental Impact and Safety Assessments

The environmental fate of methyl isoeugenol has been evaluated concerning its biodegradability and aquatic toxicity. Studies indicate that while it is biodegradable, caution must be exercised regarding its release into aquatic environments due to potential toxicity to marine life .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of methyl isoeugenol against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% .

Case Study 2: Flavor Profile Development

In a project aimed at developing natural flavor profiles for beverages, methyl isoeugenol was tested for its ability to enhance flavor complexity. Sensory evaluations showed that beverages containing methyl isoeugenol were preferred over control samples lacking the compound .

Data Tables

| Application Area | Specific Use | Concentration Range | Regulatory Status |

|---|---|---|---|

| Fragrance | Perfume formulations | 0.1% - 5% | Approved |

| Flavoring | Food products | Varies by product | Approved |

| Medicinal Chemistry | Antimicrobial agent | Varies | Under investigation |

| Environmental Safety | Aquatic toxicity assessment | N/A | Requires monitoring |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Contains a 3-methylbenzamide group and a hydroxylated tertiary alcohol.

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.

- Divergence : The amide and hydroxyl groups in this benzamide enhance coordination with metals, whereas the propenyl group in Methyl 3-(2-methyl-1-propenyl)benzoate may favor electrophilic aromatic substitution or cycloaddition reactions due to its electron-rich double bond .

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates ()

- Structure : Heterocyclic esters with imidazole and aryl substituents.

- Synthesis : Cyclization of enamine precursors using polyphosphoric acid (PPA).

- Key Feature : The imidazole ring introduces aromaticity and nitrogen-based reactivity, contrasting with the purely hydrocarbon propenyl group in the target compound.

- Divergence : Heterocycles like these are often used in medicinal chemistry, whereas Methyl 3-(2-methyl-1-propenyl)benzoate’s propenyl group may facilitate polymerization or Diels-Alder reactions .

Functional Group Influence on Nitration ()

- Methyl Benzoate Derivatives: Nitration studies using HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH show meta-directing effects due to the ester group’s electron-withdrawing nature.

- However, steric hindrance from the propenyl group might limit substitution .

Structural and Crystallographic Insights ()

- 3-(2-Methyl-1,3-benzothiazolyl)propanoic Acid: Features a benzothiazole ring and sulfonate group.

- Key Feature : X-ray crystallography confirms planar aromatic systems and hydrogen-bonding networks.

- Divergence : Unlike this sulfonate, Methyl 3-(2-methyl-1-propenyl)benzoate lacks heteroatoms, suggesting weaker intermolecular interactions and differing solubility profiles .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Limitations

- Reactivity : The propenyl group in Methyl 3-(2-methyl-1-propenyl)benzoate likely enhances electrophilic substitution reactivity compared to simpler methyl benzoates but may reduce solubility due to increased hydrophobicity.

- Synthesis Challenges : Direct nitration studies are lacking, but analogies suggest competing steric and electronic effects during functionalization .

- Limitations: No direct spectroscopic or crystallographic data for the target compound are available in the provided evidence, necessitating inferences from structural analogs.

Preparation Methods

Esterification Methodology

The classical Fischer esterification process is a well-established method for preparing methyl esters such as methyl benzoate, which can be adapted for substituted benzoates including methyl 3-(2-methyl-1-propenyl)benzoate. This involves reacting the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst, typically sulfuric acid, under controlled temperature and time conditions.

A detailed preparation procedure for methyl benzoate, which serves as a foundational step, is described in a comprehensive study from Salahaddin University-Erbil. The process includes:

- Reacting benzoic acid and methanol in a molar ratio of 1:4.

- Using sulfuric acid as a catalyst at 15% of the benzoic acid mass.

- Stirring and heating the mixture at 95-110 °C for 8-10 hours.

- Post-reaction, residual methanol is vaporized at atmospheric pressure, followed by vacuum distillation of methyl benzoate.

- The water and methanol mixture formed is separated in a rectification tower, with methanol condensed and recycled back to the reactor to improve efficiency and reduce environmental impact.

This process yields high purity methyl benzoate with advantages such as low methanol dosage, reduced pollution, short reaction time, high yield, and catalyst reusability.

Adaptation for Methyl 3-(2-methyl-1-propenyl)benzoate

For methyl 3-(2-methyl-1-propenyl)benzoate, the preparation typically involves starting from 3-(2-methyl-1-propenyl)benzoic acid or its precursor. The synthetic route may include:

Step 1: Synthesis of 3-(2-methyl-1-propenyl)benzoic acid

This can be achieved via selective alkylation or cross-coupling reactions on benzoic acid derivatives, introducing the 2-methyl-1-propenyl moiety at the meta-position.Step 2: Esterification with Methanol

Using the Fischer esterification method described above, the substituted benzoic acid is reacted with methanol under acidic catalysis to form the target methyl ester.

Process Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (acid:methanol) | 1:4 | Excess methanol drives esterification forward |

| Catalyst | Sulfuric acid (15% w/w) | Strong acid catalyst for protonation |

| Reaction temperature | 95-110 °C | Controlled to optimize rate and selectivity |

| Reaction time | 8-10 hours | Sufficient for near-complete conversion |

| Pressure | Atmospheric for methanol vaporization; reduced pressure for ester distillation | Enhances separation and purity |

| Reflux ratio in rectification | 1-4 | Controls separation efficiency |

| Recovery and recycle | Methanol condensed and recycled | Improves cost-efficiency and reduces waste |

Research Findings and Industrial Relevance

- The esterification process is highly efficient with yields typically exceeding 90%, depending on the purity of starting materials and precise control of reaction conditions.

- Catalyst reuse and methanol recycling significantly reduce environmental impact and production costs.

- The method is scalable and suitable for industrial production, facilitating the manufacture of methyl 3-(2-methyl-1-propenyl)benzoate for applications in fragrances, pharmaceuticals, and specialty chemicals.

- Advanced process simulation tools such as Aspen HYSYS have been employed to optimize material and energy balances, reactor design, and distillation parameters, enhancing process economics and safety.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting material | 3-(2-methyl-1-propenyl)benzoic acid or precursor | Requires selective functionalization |

| Esterification | Reaction with methanol using sulfuric acid catalyst | Molar ratio 1:4, 95-110 °C, 8-10 hours |

| Post-reaction separation | Vaporization of methanol and ester distillation | Atmospheric and reduced pressure steps |

| Purification | Rectification tower separation of methanol and water | Reflux ratio 1-4, overhead temp ~65 °C |

| Recycling | Methanol condensed and returned to reactor | Enhances sustainability and cost efficiency |

This detailed preparation approach for methyl 3-(2-methyl-1-propenyl)benzoate, grounded in classical esterification chemistry and supported by recent process engineering research, provides a robust foundation for both laboratory synthesis and industrial-scale production. The process emphasizes catalyst efficiency, solvent recovery, and operational control to achieve high yields and product purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.